3-(Methylsulfonyl)benzoyl chloride
Overview
Description
3-(Methylsulfonyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H7ClO3S and its molecular weight is 218.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry and Catalysis
The use of benzoyl cyanide in an ionic liquid has been explored as a 'green' alternative for benzoylation reactions, offering a mild and environmentally friendly protocol compared to traditional methods (Prasad et al., 2005). This approach could be applicable to 3-(Methylsulfonyl)benzoyl chloride, promoting sustainable chemical processes.
Synthesis of Drug Intermediates
The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, has been documented, emphasizing the compound's economic value and potential for large-scale production (Zhou Xiao-rui, 2006). Similar methodologies may be adapted for synthesizing derivatives of this compound, enhancing its applicability in pharmaceutical research.
Novel Synthetic Pathways
A study on the synthesis of cellulose benzoates in an ionic liquid presents a homogeneous acylation method without catalysts, achieving high degrees of substitution (Jinming Zhang et al., 2009). This technique could be relevant for modifying cellulose with this compound, offering potential in materials science and engineering.
Chemical Functionalization and Catalysis
The development of pincer complexes based on functionalized carboxamides with ancillary sulfur and nitrogen donors highlights the versatility of sulfonyl chloride derivatives in catalysis and material science (S. G. Churusova et al., 2016). This suggests that this compound could be used to create novel catalysts and functional materials.
Advanced Organic Synthesis
A radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes showcases innovative approaches to sulfonylation reactions, indicating the potential of this compound in synthesizing biologically active molecules (Xinxing Gong et al., 2019).
Safety and Hazards
While specific safety and hazard information for 3-(Methylsulfonyl)benzoyl chloride was not found, similar compounds like benzoyl chloride are known to be combustible and corrosive . They can react with water to liberate toxic gas . Containers may explode when heated, and thermal decomposition can lead to the release of irritating gases and vapors .
Mechanism of Action
Target of Action
3-(Methylsulfonyl)benzoyl chloride is a biochemical used in proteomics research
Mode of Action
Benzoyl chloride compounds are typically involved in acylation reactions . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The specific interactions of this compound with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
As a benzoyl chloride compound, it could potentially be involved in various biochemical reactions, such as acylation reactions . The downstream effects of these reactions would depend on the specific context and targets of the compound.
Result of Action
As a benzoyl chloride compound, it could potentially participate in various biochemical reactions, leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could influence its reactivity, as benzoyl chloride compounds typically react with nucleophiles in basic conditions . Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.
Properties
IUPAC Name |
3-methylsulfonylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKRMQZNFPIGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622766 | |
Record name | 3-(Methanesulfonyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54857-54-4 | |
Record name | 3-(Methanesulfonyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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